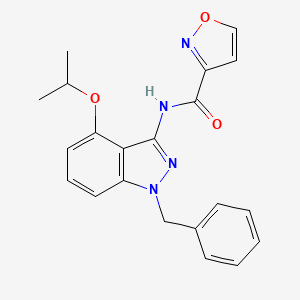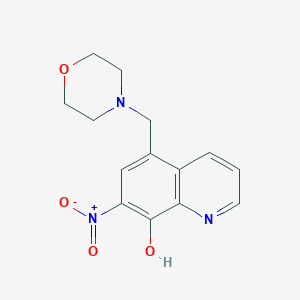![molecular formula C18H21N5O3 B5544632 N-(5-isoxazolylmethyl)-N-methyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5544632.png)
N-(5-isoxazolylmethyl)-N-methyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical compounds with complex structures, including those containing isoxazole, triazole, and acetamide groups, are of significant interest due to their potential pharmacological activities and unique chemical properties. These compounds, including derivatives of N-(5-isoxazolylmethyl)-N-methyl acetamides and triazoles, are synthesized and analyzed to explore their chemical and physical behaviors.
Synthesis Analysis
The synthesis of complex molecules like N-(5-isoxazolylmethyl)-N-methyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide often involves multi-step synthetic routes. These processes may include the formation of isoxazole and triazole rings followed by their functionalization with various substituents. Techniques such as nucleophilic substitution, cyclization, and condensation reactions are commonly employed (Wang et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds like the one is typically characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These techniques provide detailed information about the molecular framework and the nature of specific functional groups (Panchal & Patel, 2011).
Chemical Reactions and Properties
Compounds containing isoxazole, triazole, and acetamide groups participate in a variety of chemical reactions, reflecting their reactive functional groups. These reactions may include nucleophilic attacks at the carbonyl carbon, electrophilic substitutions on the aromatic rings, and cycloaddition reactions. The chemical reactivity is influenced by the electronic properties of the substituents and the molecular conformation (Samaritoni et al., 1999).
Physical Properties Analysis
The physical properties of such complex molecules, including melting points, solubility, and crystalline structure, are crucial for their handling and application in further studies. These properties are determined through various analytical techniques, including differential scanning calorimetry (DSC) and X-ray crystallography (Negrebetsky et al., 2008).
Aplicaciones Científicas De Investigación
Antimicrobial Applications
- Baviskar et al. (2013) synthesized a series of thiazolidin-4-one derivatives, assessing their antimicrobial activity against various bacteria and fungi, revealing potential structure-activity relationships for antimicrobial agents (Bhushan A. Baviskar, S. S. Khadabadi, S. Deore, 2013).
- Varshney et al. (2009) explored the synthesis and antibacterial evaluation of isoxazolinyl oxazolidinones, finding some compounds with lower MIC values compared to linezolid, indicating strong potential in treating resistant bacterial strains (V. Varshney, N. Mishra, P. Shukla, D. Sahu, 2009).
Anticancer Applications
- Evren et al. (2019) synthesized and studied 5-methyl-4-phenyl thiazole derivatives for their selective cytotoxicity against lung adenocarcinoma cells, providing insight into the potential of such compounds as anticancer agents (A. Evren, L. Yurttaş, Busra Eksellı, Gülşen Akalın-Çiftçi, 2019).
Anticonvulsant Applications
- A study by Adolphe-Pierre et al. (1998) on the chemical oxidation of an anticonvulsant compound highlighted the importance of specific molecular groups in the pharmacological activity of such compounds (S. Adolphe-Pierre, S. Ménager, F. Tombret, P. Vérité, F. Lepage, O. Lafont, 1998).
Propiedades
IUPAC Name |
N-methyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-1,2,4-triazol-1-yl]-N-(1,2-oxazol-5-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-14-20-23(13-17(24)21(2)12-16-8-10-19-26-16)18(25)22(14)11-9-15-6-4-3-5-7-15/h3-8,10H,9,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUCOIQYXKMOKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1CCC2=CC=CC=C2)CC(=O)N(C)CC3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-1,2,4-triazol-1-yl]-N-(1,2-oxazol-5-ylmethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide](/img/structure/B5544560.png)
![N-[3-(acetylamino)phenyl]-1-adamantanecarboxamide](/img/structure/B5544563.png)
![3-{[2-(difluoromethoxy)benzylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544575.png)

![4-[(4-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-furyl)methyl]morpholine](/img/structure/B5544586.png)
![2-[1-(3,4-difluorophenyl)-5-(ethoxymethyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5544602.png)

![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[3-(methylthio)benzyl]benzamide](/img/structure/B5544613.png)
![2-methyl-3-[2-(4-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5544617.png)
![2-[(benzoylamino)methyl]-4,6-dibromophenyl 2,4-dichlorobenzoate](/img/structure/B5544629.png)
![8-fluoro-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-2-quinolinecarboxamide](/img/structure/B5544638.png)

